![molecular formula C16H17N5O2 B2733447 1,3,6-trimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941903-67-9](/img/structure/B2733447.png)
1,3,6-trimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1,3,6-trimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that contains a pyrido[2,3-d]pyrimidine core, which is a type of heterocyclic compound . Heterocyclic compounds are those that contain a ring structure made up of at least two different elements, one of which must be carbon . In this case, the heterocyclic ring contains carbon and nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a pyrido[2,3-d]pyrimidine core with various substitutions . The “1,3,6-trimethyl” indicates that there are three methyl groups attached to the 1st, 3rd, and 6th positions of the core structure . The “5-((pyridin-3-ylmethyl)amino)” suggests an amino group linked to a pyridin-3-ylmethyl group at the 5th position . The “2,4(1H,3H)-dione” indicates the presence of two carbonyl groups at the 2nd and 4th positions .Wissenschaftliche Forschungsanwendungen
- Results indicate that several derivatives of F2455-0087 exhibit potent cytotoxic activities against cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. These values compare favorably to the control drug sorafenib .
- Enzymatic inhibitory activity against CDK2/cyclin A2 was also observed for the most potent anti-proliferative compounds, with IC50 values as low as 0.057 μM .
- Compound 14, derived from F2455-0087, displayed dual activity against cancer cell lines and CDK2. It effectively inhibited cell proliferation and showed significant enzymatic inhibitory activity against CDK2 .
- F2455-0087 derivatives, particularly compound 14, induced alterations in cell cycle progression and apoptosis within HCT cells. These effects contribute to their anti-cancer properties .
- Researchers are exploring F2455-0087 derivatives as a starting point for designing novel kinase inhibitors. The unique scaffold provides opportunities for further optimization and development of targeted therapies .
- Scientists are investigating the structure-activity relationship (SAR) of F2455-0087 derivatives. By modifying specific functional groups, they aim to enhance potency, selectivity, and pharmacokinetic properties .
- Molecular modeling studies have been conducted to understand the binding interactions of F2455-0087 derivatives with CDK2. These computational approaches provide insights into the compound’s mode of action and guide further optimization .
CDK2 Inhibition for Cancer Treatment
Dual Activity Against Cell Lines and CDK2
Cell Cycle Alteration and Apoptosis Induction
Designing Novel Kinase Inhibitors
Structure-Activity Relationship Studies
Computational Modeling and Molecular Docking
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3,6-trimethyl-5-(pyridin-3-ylmethylamino)pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10-7-19-14-12(15(22)21(3)16(23)20(14)2)13(10)18-9-11-5-4-6-17-8-11/h4-8H,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADNMVGCMDCAMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1NCC3=CN=CC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6-trimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

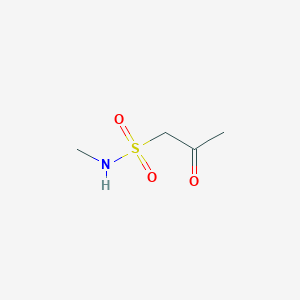
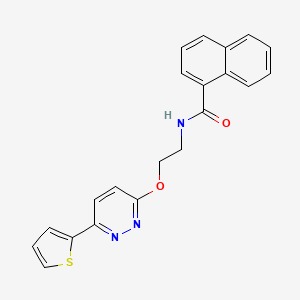

![(Z)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2733369.png)
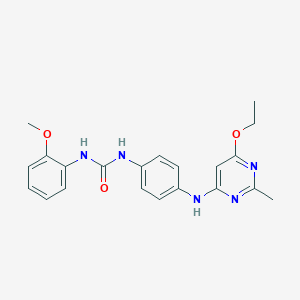
![(2Z)-6-bromo-2-[(4-cyanophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2733372.png)

![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2733378.png)

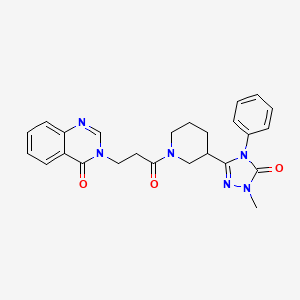
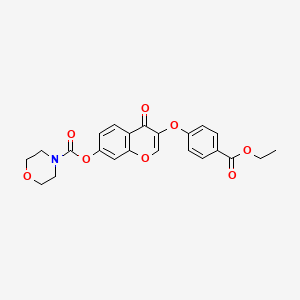
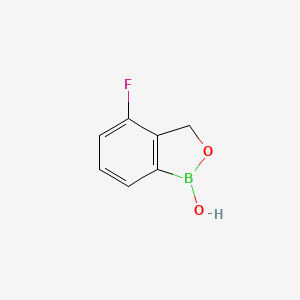

![N-(4-bromophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2733386.png)